molecular formula C15H22N2O2 B271894 1-{3-[(4-Methoxybenzyl)amino]propyl}-2-pyrrolidinone

1-{3-[(4-Methoxybenzyl)amino]propyl}-2-pyrrolidinone

Cat. No. B271894
M. Wt: 262.35 g/mol
InChI Key: PUJCPXXAMISQDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{3-[(4-Methoxybenzyl)amino]propyl}-2-pyrrolidinone is a chemical compound that has gained considerable attention in scientific research due to its potential therapeutic applications. This compound is a pyrrolidinone derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 1-{3-[(4-Methoxybenzyl)amino]propyl}-2-pyrrolidinone is not fully understood. However, it has been suggested that this compound acts as a modulator of various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. By modulating these pathways, this compound can exert its anti-inflammatory, anti-cancer, and neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. This compound has also been shown to induce apoptosis in cancer cells and inhibit viral replication. In addition, it has been found to protect neurons from oxidative stress and reduce inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-{3-[(4-Methoxybenzyl)amino]propyl}-2-pyrrolidinone in lab experiments is its high potency. This compound has been shown to be effective at low concentrations, making it a cost-effective option for researchers. However, one limitation of this compound is its poor solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for further research on 1-{3-[(4-Methoxybenzyl)amino]propyl}-2-pyrrolidinone. One area of interest is the development of more efficient synthesis methods for this compound. Another area of research is the identification of its specific targets and pathways in order to better understand its mechanism of action. Additionally, further studies are needed to determine the potential therapeutic applications of this compound in the treatment of various diseases.

Synthesis Methods

The synthesis of 1-{3-[(4-Methoxybenzyl)amino]propyl}-2-pyrrolidinone has been achieved using various methods. One of the most commonly used methods is the reaction of 1-methyl-2-pyrrolidinone with 4-methoxybenzylamine in the presence of an acid catalyst. Another method involves the reaction of 1-methyl-2-pyrrolidinone with 4-methoxybenzyl chloride in the presence of a base catalyst. Both of these methods have been successful in producing the desired compound with high yields.

Scientific Research Applications

1-{3-[(4-Methoxybenzyl)amino]propyl}-2-pyrrolidinone has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. This compound has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Molecular Formula

C15H22N2O2

Molecular Weight

262.35 g/mol

IUPAC Name

1-[3-[(4-methoxyphenyl)methylamino]propyl]pyrrolidin-2-one

InChI

InChI=1S/C15H22N2O2/c1-19-14-7-5-13(6-8-14)12-16-9-3-11-17-10-2-4-15(17)18/h5-8,16H,2-4,9-12H2,1H3

InChI Key

PUJCPXXAMISQDZ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CNCCCN2CCCC2=O

Canonical SMILES

COC1=CC=C(C=C1)CNCCCN2CCCC2=O

Origin of Product

United States

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